molecular formula C12H13NO2 B11034823 N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide

N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide

Cat. No.: B11034823
M. Wt: 203.24 g/mol
InChI Key: RWESCHTZAHVHFX-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a prop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyacetophenone and propargylamine.

    Formation of Intermediate: The 4-methoxyacetophenone undergoes a reaction with propargylamine in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.

    Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating or the use of a catalyst, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification Processes: Implementing purification processes like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide: Similar structure but with a but-2-ynamide moiety.

    N-[1-(4-Methoxyphenyl)ethyl]prop-2-enamide: Contains a prop-2-enamide group instead of prop-2-ynamide.

    N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynylamine: Features a prop-2-ynylamine group.

Uniqueness

N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]prop-2-ynamide

InChI

InChI=1S/C12H13NO2/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h1,5-9H,2-3H3,(H,13,14)

InChI Key

RWESCHTZAHVHFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C#C

Origin of Product

United States

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